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molecular formula C4H9O4P B8776966 Dimethyl acetylphosphonate CAS No. 17674-28-1

Dimethyl acetylphosphonate

Cat. No. B8776966
M. Wt: 152.09 g/mol
InChI Key: RJTQMWKXFLVXPU-UHFFFAOYSA-N
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Patent
US05321153

Procedure details

Trimethyl phosphite (57.1 g, 0.46 mol) is added dropwise to an ice cold solution of acetyl chloride (36.2, 0.26 nol) at a rate that the internal temperature did not rise above 5° C. The ice bath is removed and the solution warmed to room temperature and then heated to 100° C. for 1 hour. The solution is then vacuum distilled through a 12-inch Vigeraux column to give 30.87 g, 44% of a clear liquid with bp 57°-60° C. at 0.5 mm. H and C nmr are consistent with the assigned structure. This procedure is adapted from the published method of McConnell, R. L., Coover, H. W.,Jr. J. Am. Chem. Soc., 1956, 78, 4450-4452. ##STR20##
Quantity
57.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
[P:1]([O:6][CH3:7])([O:4][CH3:5])[O:2]C.[C:8](Cl)(=[O:10])[CH3:9]>>[C:8]([P:1](=[O:2])([O:6][CH3:7])[O:4][CH3:5])(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
57.1 g
Type
reactant
Smiles
P(OC)(OC)OC
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 5° C
CUSTOM
Type
CUSTOM
Details
The ice bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C. for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled through a 12-inch Vigeraux column

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)P(OC)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.87 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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